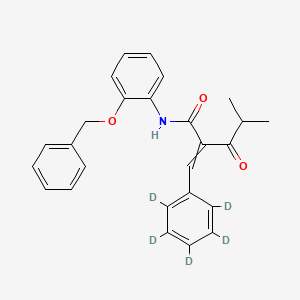

N-2-苄氧基苯基 α-苯甲亚基-d5 异丁酰乙酰胺

描述

The synthesis and analysis of complex organic compounds, including amides and acetamides, play a crucial role in various fields of chemistry and medicine. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, materials, and bioactive molecules.

Synthesis Analysis

An efficient method for the synthesis of complex organic molecules involves multicomponent reactions, offering a streamlined approach to obtaining target molecules with high specificity. For example, the five-component condensation reaction has been employed to synthesize 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, showcasing the versatility of multicomponent synthesis methods (Roya Akbarzadeh et al., 2012).

Molecular Structure Analysis

The crystal structure analysis of organic compounds provides insights into their molecular geometry, intermolecular interactions, and potential reactivity. The crystal structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals intermolecular N-H···O hydrogen bonds, which are crucial for understanding the compound's stability and reactivity (P. Marinova et al., 2022).

Chemical Reactions and Properties

Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For instance, α-Isocyanoacetamides undergo multicomponent reactions to produce dialkyl 2-acyl-5-aminofuran-3,4-dicarboxylates, highlighting the reactivity of isocyanoacetamide derivatives (Riccardo Mossetti et al., 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various industries. Research on the structural study of block copolymers, for instance, provides valuable information on the arrangement and physical characteristics of polymeric materials (B. Perly et al., 1976).

Chemical Properties Analysis

Understanding the chemical properties of organic compounds, including reactivity, stability, and functional group behavior, is crucial for their application in synthesis and product development. The synthesis and structural study of activated amino acids demonstrate the impact of molecular structure on reactivity and the formation of derivatives (G. Valle et al., 1986).

科学研究应用

立体选择性合成和功能化

化合物“N-2-苄氧基苯基 α-苯甲亚基-d5 异丁酰乙酰胺”因其作为 β-内酰胺替代物在立体选择性合成 α-氨基酸中的潜力而被探索。这些酸因其与 β-内酰胺的结构相似性而受到关注,β-内酰胺是许多抗生素中的关键成分。该研究概述了这些化合物的详细合成过程,突出了它们在开发新药中的重要性 (Shustov、Chandler 和 Wolfe,2005)。

溶解度测量和预测

活性药物成分的溶解度,包括“N-2-苄氧基苯基 α-苯甲亚基-d5 异丁酰乙酰胺”等化合物,已得到测量并与预测数据进行比较。这项研究对于了解此类化合物在各种溶剂中的溶解度行为至关重要,有助于配制有效且稳定的药物产品 (Hahnenkamp、Graubner 和 Gmehling,2010)。

合成和抗菌活性

该化合物已参与合成新型 N-(芳基)-2-(苯硒基)乙酰胺,并对其抗菌和抗真菌活性进行了测试。一些衍生物表现出显着的活性,强调了该化合物在开发新的抗菌剂中的潜力 (Yıldırır、Yavuz、Özkan 和 Gürel,2016)。

抗氧化和抗肿瘤活性

该化合物已用于合成氮杂环,随后评估了它们的抗氧化和抗肿瘤活性。这突出了这些衍生物在治疗各种疾病和病症中的潜在治疗应用 (El-Moneim、El‐Deen 和 El-Fattah,2011)。

多巴胺 D1/D5 受体拮抗剂

该化合物已被探索作为多巴胺 D1/D5 受体拮抗剂设计中的苯酚生物等排体类似物。这些化合物显示出比经典苯并氮卓类拮抗剂更好的药代动力学,并且在治疗包括精神分裂症、可卡因成瘾和肥胖在内的多种疾病中具有潜在应用 (Wu 等人,2005)。

作用机制

Target of Action

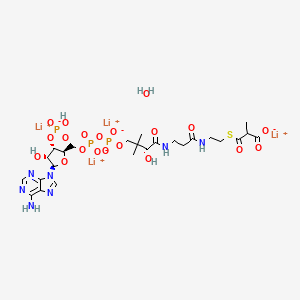

The primary target of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway . This pathway is responsible for the biosynthesis of cholesterol, a vital component of cell membranes.

Mode of Action

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis . This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to LDL (low-density lipoprotein) in the bloodstream and internalize it, further reducing the level of circulating LDL cholesterol .

Pharmacokinetics

Deuterated drugs generally exhibit improved metabolic stability, which can lead to enhanced bioavailability .

Result of Action

The overall effect of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide’s action is a reduction in both intracellular and circulating levels of LDL cholesterol . This can help prevent the buildup of cholesterol in the arteries, reducing the risk of atherosclerosis and associated cardiovascular diseases .

属性

IUPAC Name |

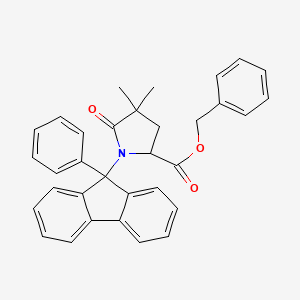

4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXUUBLQLMXRU-YKDUNGBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C(C(=O)C(C)C)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

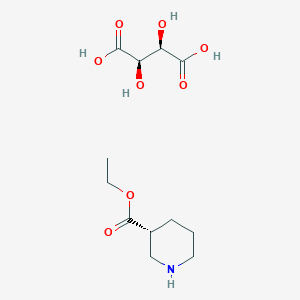

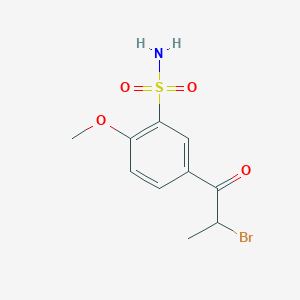

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)